Acetonitrile, hydrofluoride
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Overview
Description
Acetonitrile, hydrofluoride is a compound that combines the properties of acetonitrile and hydrogen fluoride. Acetonitrile is a colorless liquid with the chemical formula CH₃CN, known for its use as a solvent in organic synthesis and its role in the production of pharmaceuticals and other chemicals . Hydrogen fluoride, on the other hand, is a highly toxic and corrosive gas or liquid with the chemical formula HF, used in various industrial applications including the production of fluorine-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetonitrile can be synthesized through several methods, including the dehydration of acetamide and the reaction of acetic acid or acetic anhydride with ammonia . The preparation of acetonitrile, hydrofluoride specifically involves the reaction of acetonitrile with hydrogen fluoride under controlled conditions to ensure safety and efficiency.
Industrial Production Methods
Industrial production of acetonitrile typically occurs as a byproduct of acrylonitrile manufacture . The process involves the catalytic ammoxidation of propylene, which produces acrylonitrile and acetonitrile as a secondary product. The combination with hydrogen fluoride is carried out in specialized facilities equipped to handle the corrosive nature of hydrogen fluoride.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, hydrofluoride undergoes various chemical reactions, including:
Nucleophilic Addition: Acetonitrile reacts with Grignard reagents or organolithium reagents to form ketones.
Substitution: The compound can participate in substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, Grignard reagents, and organolithium reagents. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from reactions with this compound include acetamide, carboxylic acids, and various ketones, depending on the specific reagents and conditions used .
Scientific Research Applications
Acetonitrile, hydrofluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetonitrile, hydrofluoride involves its interaction with various molecular targets and pathways. Acetonitrile is hydroxylated by the cytochrome P450 monooxygenase system to yield formaldehyde cyanohydrin, which is further broken down by catalase to produce hydrogen cyanide and formaldehyde . This process highlights the compound’s ability to undergo metabolic transformations that can lead to the formation of toxic byproducts.
Comparison with Similar Compounds
Similar Compounds
Hydrogen Cyanide: A simpler nitrile with similar toxic properties but different industrial applications.
Dimethylformamide: Another solvent used in chemical reactions, known for its toxicity and different solvent properties compared to acetonitrile.
Uniqueness
Acetonitrile, hydrofluoride is unique due to its combination of acetonitrile’s solvent properties and hydrogen fluoride’s reactivity. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
78971-71-8 |
---|---|
Molecular Formula |
C2H4FN |
Molecular Weight |
61.06 g/mol |
IUPAC Name |
acetonitrile;hydrofluoride |
InChI |
InChI=1S/C2H3N.FH/c1-2-3;/h1H3;1H |
InChI Key |
ZIYVAZASIRJRHP-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.F |
Origin of Product |
United States |
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